molecular formula C22H25N3O4 B3818706 N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide

N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide

Cat. No. B3818706
M. Wt: 395.5 g/mol
InChI Key: PKKXPFQZSBGNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide, commonly known as DIM-5, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2006 by researchers at the University of Kansas.

Mechanism of Action

The mechanism of action of DIM-5 is not fully understood, but it is thought to involve the inhibition of AKT activity and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and is a target of many chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, DIM-5 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen levels in cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of DIM-5 is that it has been shown to be effective against a variety of cancer cell types, including breast, prostate, and lung cancer cells. Additionally, it has been shown to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of DIM-5 is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several potential future directions for research on DIM-5. One area of interest is the development of more potent and selective analogues of the compound. Additionally, researchers may investigate the use of DIM-5 in combination with other chemotherapy drugs to enhance its anti-cancer effects. Finally, further studies are needed to fully understand the mechanism of action of DIM-5 and to identify potential biomarkers that could be used to predict patient response to the compound.

Scientific Research Applications

DIM-5 has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In one study, DIM-5 was found to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, it has been shown to inhibit the activity of a protein called AKT, which is often overexpressed in cancer cells and contributes to their growth and survival.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-(1-indol-1-ylpropan-2-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15(14-25-11-10-16-6-4-5-7-19(16)25)23-21(26)13-22(27)24-18-9-8-17(28-2)12-20(18)29-3/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKXPFQZSBGNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC2=CC=CC=C21)NC(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.